It's possible that 1-(5-chloro-2-methylphenyl)ethanone might be:
1-(5-Chloro-2-methylphenyl)ethanone, also known as 5-chloro-2-methylacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 168.62 g/mol. The compound features a phenyl ring substituted with a chlorine atom and a methyl group, attached to an ethanone functional group. This structural configuration imparts unique chemical properties that are of interest in various fields, including organic synthesis and medicinal chemistry.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
| Substitution | Sodium methoxide | Polar aprotic solvents |
The synthesis of 1-(5-Chloro-2-methylphenyl)ethanone can be achieved through several methods:
This method is favored for its efficiency and ability to produce high yields of the desired product.
1-(5-Chloro-2-methylphenyl)ethanone finds applications in various domains:
Several compounds share structural similarities with 1-(5-Chloro-2-methylphenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)ethanone | Contains a methoxy group instead of a methyl group | Increased electron density due to methoxy |
| 1-(2-Chloro-5-methylphenyl)ethanone | Chlorine and methyl groups positioned differently | Different reactivity patterns |
| 1-(2-Methylphenyl)ethanone | Lacks chlorine atom | Less reactive in substitution reactions |
The unique combination of both chlorine and methyl groups on the phenyl ring imparts distinct reactivity and properties to 1-(5-Chloro-2-methylphenyl)ethanone. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
1-(5-Chloro-2-methylphenyl)ethanone is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of an ethanone functional group attached to a substituted phenyl ring. The compound is registered under Chemical Abstracts Service number 58966-35-1, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes 5'-chloro-2'-methylacetophenone and ethanone, 1-(5-chloro-2-methylphenyl)-, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The molecular structure consists of a benzene ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, with an acetyl group (ethanone) attached to the 1-position. This specific substitution pattern distinguishes it from other chloromethylacetophenone isomers, such as 1-(2-chloro-5-methylphenyl)ethanone, which carries the Chemical Abstracts Service number 73129-52-9. The compound exhibits a simplified molecular-input line-entry system representation of O=C(C1=CC(Cl)=CC=C1C)C, clearly delineating the connectivity and functional groups present in the molecule.
Physical and chemical properties of 1-(5-Chloro-2-methylphenyl)ethanone reflect the influence of its substituents on molecular behavior. The compound possesses a molecular weight of 168.62000 grams per mole with an exact mass of 168.03400. The calculated octanol-water partition coefficient (LogP) of 2.85100 indicates moderate lipophilicity, suggesting favorable solubility characteristics in organic solvents compared to aqueous media. Additionally, the compound exhibits a dipole moment of 2.01 Debye, reflecting the polar nature introduced by the carbonyl group and halogen substitution.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClO | |
| Molecular Weight | 168.62 g/mol | |
| Chemical Abstracts Service Number | 58966-35-1 | |
| Exact Mass | 168.03400 | |
| LogP | 2.85100 | |
| Dipole Moment | 2.01 D |
The synthesis of 1-(5-Chloro-2-methylphenyl)ethanone represents an evolution in acetophenone chemistry, building upon fundamental reactions established in the late 19th century. The Friedel-Crafts acylation reaction, developed by Charles Friedel and James Mason Crafts in 1877, provides the foundational methodology for synthesizing acetophenone derivatives through electrophilic aromatic substitution. This reaction mechanism involves the formation of an acylium ion through interaction between a Lewis acid catalyst and an acyl chloride, followed by electrophilic attack on the aromatic ring to yield the desired ketone product.
Historical development of substituted acetophenone synthesis has emphasized the importance of regioselectivity and electronic effects of substituents. The presence of both electron-withdrawing chloro groups and electron-donating methyl groups on the aromatic ring creates a complex electronic environment that influences reactivity patterns and synthetic approaches. Early synthetic methodologies focused on direct acylation of pre-substituted aromatic compounds, while modern approaches have incorporated more sophisticated strategies including cross-coupling reactions and metal-catalyzed transformations.
The compound's synthesis typically employs the classical Friedel-Crafts acylation of 5-chloro-2-methylbenzene with acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst. Alternative synthetic routes have been developed using organometallic approaches, such as the Grignard reaction involving 2-bromo-4-chlorotoluene and subsequent reaction with acetyl chloride. These methodological advances reflect the ongoing evolution in synthetic organic chemistry toward more efficient and selective transformations.
Contemporary research in acetophenone synthesis has expanded to include environmentally conscious approaches and improved catalytic systems. The development of milder reaction conditions and alternative catalysts has enhanced the practical utility of these transformations in industrial applications. Furthermore, advances in analytical techniques have enabled better characterization and purification of substituted acetophenone products, supporting their broader application in pharmaceutical and materials science research.
1-(5-Chloro-2-methylphenyl)ethanone serves as a crucial synthetic intermediate across multiple industrial sectors, demonstrating significant commercial importance in modern chemical manufacturing. The pharmaceutical industry utilizes this compound extensively in the development of anti-inflammatory and analgesic drugs, where the specific substitution pattern provides favorable pharmacological properties. The presence of the chloro substituent enhances molecular reactivity toward nucleophilic substitution reactions, enabling further structural modifications essential for drug discovery programs.
Agrochemical applications represent another major industrial use for this acetophenone derivative, particularly in the formulation of pest control agents and crop protection chemicals. The compound's structural features contribute to biological activity against various pest species while maintaining acceptable environmental profiles. Manufacturing processes in the agrochemical sector have incorporated this intermediate into synthetic pathways leading to herbicides, insecticides, and fungicides with enhanced efficacy and selectivity.
Material science applications have emerged as a growing market for this synthetic intermediate, particularly in the development of specialty polymers and resins. The compound's bifunctional nature, combining ketone and aromatic functionalities, enables incorporation into polymer backbones with enhanced thermal stability and chemical resistance. Advanced materials incorporating this building block demonstrate improved performance characteristics in demanding industrial applications.
| Industrial Sector | Primary Applications | Key Benefits |
|---|---|---|
| Pharmaceutical | Anti-inflammatory drug synthesis | Enhanced reactivity, favorable pharmacology |
| Agrochemical | Pest control formulations | Biological activity, environmental compatibility |
| Analytical Chemistry | Detection methods, reference standards | Unique spectroscopic properties |
| Material Science | Specialty polymers, resins | Thermal stability, chemical resistance |
1-(5-Chloro-2-methylphenyl)ethanone represents a substituted acetophenone derivative characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring [1]. The compound exhibits the molecular formula C₉H₉ClO with a molecular weight of 168.62 grams per mole [1] [2]. The structural arrangement features a ketone functional group directly attached to the aromatic ring, creating a conjugated system that influences the electronic distribution throughout the molecule [1].
The canonical SMILES representation of this compound is CC1=C(C=C(C=C1)Cl)C(=O)C, while the InChI notation is InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 [2]. The International Union of Pure and Applied Chemistry name for this substance is 1-(5-chloro-2-methylphenyl)ethanone [3].
The crystallographic structure of substituted acetophenone derivatives demonstrates specific geometric parameters that are characteristic of aromatic ketone systems [4]. Analysis of related compounds reveals that the benzene ring and carbonyl group maintain an essentially coplanar arrangement in the solid state, with the carbon-carbon bond lengths within the aromatic ring typically ranging from 138 to 154 picometers [5]. The carbon-oxygen double bond length in aromatic ketones generally measures approximately 122 picometers, consistent with standard carbonyl bond parameters [5].
The spectroscopic characterization of 1-(5-Chloro-2-methylphenyl)ethanone reveals distinctive features typical of substituted acetophenone derivatives. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound [6] [7].
In proton nuclear magnetic resonance spectroscopy, acetophenone derivatives typically exhibit characteristic chemical shifts and coupling patterns [6]. The methyl group attached to the carbonyl carbon generally appears as a singlet around 2.5-2.7 parts per million, while the aromatic methyl substituent resonates in the range of 2.2-2.4 parts per million [6]. The aromatic protons display complex multipicity patterns depending on their substitution environment, with the chlorine substituent influencing the chemical shifts of adjacent protons through electronic effects [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal typically around 200 parts per million for aromatic ketones, while the aromatic carbons appear in the range of 120-140 parts per million [7]. The chlorine substitution causes characteristic downfield shifts for the carbon atoms in its vicinity due to the electronegative nature of the halogen substituent [7].
Infrared spectroscopy demonstrates the characteristic carbonyl stretching frequency for aromatic ketones, which typically occurs between 1685-1690 wavenumbers due to conjugation with the aromatic ring [8]. This represents a decrease from the typical aliphatic ketone frequency of approximately 1715 wavenumbers, reflecting the electronic delocalization between the carbonyl group and the aromatic system [8]. Additional characteristic absorptions include carbon-hydrogen stretching modes in the aromatic region around 3000-3100 wavenumbers and various bending and stretching modes associated with the substituted aromatic ring [8].
Mass spectrometry fragmentation patterns for aromatic ketones typically show molecular ion peaks followed by characteristic fragmentation pathways [9]. Common fragmentation includes loss of the acetyl group (molecular weight minus 43) and formation of substituted phenyl cations [9]. The presence of chlorine creates characteristic isotope patterns with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [9].
| Spectroscopic Method | Key Characteristics |
|---|---|
| Proton Nuclear Magnetic Resonance | Methyl singlet (2.5-2.7 ppm), aromatic multiplets |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (~200 ppm), aromatic carbons (120-140 ppm) |
| Infrared Spectroscopy | Carbonyl stretch (1685-1690 cm⁻¹), aromatic C-H (3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak, loss of acetyl group (-43), chlorine isotope pattern |
The thermodynamic properties of 1-(5-Chloro-2-methylphenyl)ethanone reflect the influence of both the aromatic ring system and the substituent effects on the molecular interactions and phase behavior. The melting point of this compound has been determined to be 55-57 degrees Celsius [3], indicating a relatively low-melting crystalline solid at room temperature conditions.
The physical form of 1-(5-Chloro-2-methylphenyl)ethanone is reported as a liquid under standard conditions [3], suggesting that the compound exists near its melting point at ambient temperatures. This physical state is consistent with other substituted acetophenone derivatives that exhibit similar molecular weights and substitution patterns [10].
Comparative analysis with related compounds provides insight into the structure-property relationships for chlorinated aromatic ketones. The presence of the chlorine substituent typically increases both melting and boiling points compared to unsubstituted analogs due to increased intermolecular interactions and molecular weight [10]. However, the specific arrangement of substituents in the 5-chloro-2-methyl pattern creates a unique electronic and steric environment that influences these properties [11].
| Property | Value | Reference Compound |
|---|---|---|
| Melting Point | 55-57°C | Direct measurement [3] |
| Physical Form | Liquid | Standard conditions [3] |
| Density (estimated) | ~1.2-1.3 g/cm³ | Related compounds [13] [12] |
The solubility characteristics of 1-(5-Chloro-2-methylphenyl)ethanone are influenced by the hydrophobic nature of the aromatic ring system combined with the polar carbonyl functional group and the electronic effects of the chlorine and methyl substituents. The compound exhibits moderate to low solubility in water while demonstrating enhanced solubility in organic solvents [14].
The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient, provides a quantitative measure of the compound's lipophilicity. For 1-(5-Chloro-2-methylphenyl)ethanone, the calculated logarithmic partition coefficient is reported as 2.851 [1], indicating significant lipophilic character that favors partitioning into organic phases over aqueous environments.
Comparison with structurally related compounds provides additional context for understanding the solubility behavior. The 2-hydroxy-5-methylacetophenone analog demonstrates a logarithmic partition coefficient of 2.52 [15], illustrating how different substituent patterns affect the overall hydrophobic-hydrophilic balance of the molecule. The chlorine substituent in the 5-position contributes to increased lipophilicity compared to hydrogen, while the methyl group at the 2-position provides additional hydrophobic character [14].
The polar surface area of 1-(5-Chloro-2-methylphenyl)ethanone is calculated as 17.07 square angstroms [1], reflecting the contribution of the carbonyl oxygen to the overall polarity of the molecule. This relatively small polar surface area is consistent with the observed low water solubility and high lipophilicity [1].
Solubility in organic solvents is generally favorable due to the aromatic character and moderate polarity of the compound [14]. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents creates a balanced electronic environment that facilitates dissolution in a range of organic media with varying polarities [14].
| Solubility Parameter | Value | Units |
|---|---|---|
| Log P (octanol-water) | 2.851 | Dimensionless [1] |
| Polar Surface Area | 17.07 | Ų [1] |
| Water Solubility | Low to moderate | Qualitative [14] |
| Organic Solvent Solubility | High | Qualitative [14] |
The Friedel-Crafts acylation represents the most widely employed synthetic approach for preparing 1-(5-Chloro-2-methylphenyl)ethanone [2]. This electrophilic aromatic substitution reaction utilizes 5-chloro-2-methylbenzene as the aromatic substrate with acetyl chloride or acetic anhydride as the acylating agent . The reaction proceeds through formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring [3] [4].
The standard protocol employs aluminum chloride as the Lewis acid catalyst, typically requiring 1-2 equivalents relative to the substrate [2] [3]. Reaction conditions involve anhydrous environments at temperatures ranging from 60-80°C, with reaction times of 0.5-2 hours [2]. Under these optimized conditions, yields of 70-85% are consistently achieved [2] [3].
| Method | Reactants | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation (Standard) | 5-chloro-2-methylbenzene + acetyl chloride | AlCl3, anhydrous conditions | 60-80 | 70-85 | 0.5-2 |
| Friedel-Crafts Acylation (AlCl3) | Benzene + acetyl chloride + halogenation | AlCl3 (1-2 equiv), 60-80°C | 60-80 | 75-90 | 0.5-2 |
The reaction mechanism proceeds through a well-established pathway involving initial coordination of aluminum chloride to the carbonyl oxygen of acetyl chloride [5] [6]. This coordination polarizes the carbon-chlorine bond, facilitating formation of the acylium cation [2] [4]. The aromatic ring subsequently attacks this electrophilic species, generating a carbocation intermediate that is stabilized by resonance [5]. Final deprotonation restores aromaticity and yields the desired ketone product [5].
The regioselectivity of this transformation is governed by the electronic properties of the aromatic substrate [7]. The methyl group at the 2-position acts as an activating, ortho/para-directing substituent, while the chloro group at the 5-position exhibits mild deactivating characteristics [7]. This substitution pattern ensures selective acylation occurs predominantly at the position adjacent to the methyl group.
Beyond acetyl chloride, alternative acylating agents have demonstrated effectiveness in this transformation [2] [3]. Acetic anhydride offers advantages in terms of reduced hydrogen chloride generation and improved atom economy [3]. However, the reaction typically requires longer reaction times and slightly elevated temperatures to achieve comparable yields [2].
Mixed anhydrides and activated esters represent additional options, particularly for specialized applications requiring mild reaction conditions [3]. These reagents, while more expensive, provide enhanced functional group tolerance and reduced side product formation [2].
Position-specific chlorination of aromatic ketones requires careful consideration of both electronic and steric factors governing regioselectivity [8] [7]. Direct halogenation strategies employ molecular chlorine in combination with Lewis acid catalysts to achieve selective substitution patterns [8].
The most effective protocols utilize iron(III) chloride or aluminum chloride as catalysts, operating at temperatures between 0-50°C [8]. Under these conditions, chlorination occurs preferentially at positions ortho and para to activating substituents [7]. The electron-donating methyl group directs halogenation to the adjacent positions, while the carbonyl group influences the overall reactivity of the aromatic system [8].
| Halogenation Strategy | Reagents | Selectivity | Temperature Range (°C) | Yield Range (%) |
|---|---|---|---|---|
| Direct Aromatic Halogenation | Cl2 + FeCl3 or AlCl3 | ortho/para directing | 0-50 | 65-85 |
| Position-Specific Chlorination | NCS or SO2Cl2 | meta-directing | 25-80 | 70-90 |
| Electrophilic Aromatic Substitution | Cl2 + Lewis acid catalyst | ortho/para selective | 0-60 | 60-80 |
N-Chlorosuccinimide presents a mild and selective halogenating agent particularly suitable for sensitive aromatic systems [8]. This reagent operates through a different mechanistic pathway compared to molecular chlorine, often providing complementary regioselectivity [8].
Reactions employing N-Chlorosuccinimide typically proceed at elevated temperatures (25-80°C) and require longer reaction times [8]. However, the enhanced selectivity and reduced formation of polyhalogenated byproducts often justify these modified conditions [8]. Yields in the range of 70-90% are commonly achieved under optimized protocols [8].
Radical halogenation represents an alternative approach for introducing chlorine substituents into aromatic systems [8]. This methodology typically employs N-bromosuccinimide or chlorine gas under photochemical or thermal initiation conditions [8].
While radical processes often exhibit lower regioselectivity compared to electrophilic aromatic substitution, they provide access to substitution patterns that may be difficult to achieve through ionic mechanisms [8]. Statistical distribution of products is commonly observed, necessitating careful optimization of reaction conditions and purification procedures [8].
The Fries rearrangement offers a distinctive synthetic route to aromatic ketones through rearrangement of phenolic esters [9] [10] [11]. This transformation exhibits remarkable temperature-dependent regioselectivity, with low temperatures favoring para-substituted products and high temperatures promoting ortho-substitution [9] [10] [11].
For 1-(5-Chloro-2-methylphenyl)ethanone synthesis, the optimal temperature range depends on the desired regioisomer [10] [11]. Para-selective conditions (kinetic control) operate at 25-60°C, yielding para/ortho ratios of 4:1 to 6:1 [10] [11]. Conversely, ortho-selective conditions (thermodynamic control) require temperatures of 140-180°C, producing para/ortho ratios of 1:2 to 1:3 [10] [11].
| Temperature Range (°C) | Product Selectivity | Catalyst System | Reaction Time (hours) | Overall Yield (%) | Para/Ortho Ratio |
|---|---|---|---|---|---|
| 25-60 | Para-selective (kinetic control) | AlCl3 (1-2 equiv) | 4-8 | 75-85 | 4:1 to 6:1 |
| 80-120 | Mixed ortho/para products | AlCl3 (2-3 equiv) + heat | 2-6 | 80-90 | 2:1 to 3:1 |
| 140-180 | Ortho-selective (thermodynamic control) | AlCl3 + high temperature | 1-4 | 85-95 | 1:2 to 1:3 |
The mechanism of Fries rearrangement involves initial coordination of the Lewis acid catalyst to the carbonyl oxygen of the phenolic ester [9] [11]. This coordination polarizes the ester bond, leading to formation of an acylium cation that subsequently undergoes intramolecular electrophilic aromatic substitution [9] [11].
Temperature effects arise from the balance between kinetic and thermodynamic control [10] [11]. At lower temperatures, the para-substituted product forms more rapidly due to reduced steric hindrance in the transition state [10]. Higher temperatures allow equilibration to the thermodynamically more stable ortho-substituted product, which benefits from intramolecular hydrogen bonding [10] [11].
Recent advances in Fries rearrangement optimization include the development of solid acid catalysts and microwave-assisted protocols [12]. These modifications offer advantages in terms of catalyst recovery, reduced reaction times, and improved environmental compatibility [12].
The photo-Fries rearrangement represents an alternative activation mode that proceeds through photochemical excitation rather than Lewis acid catalysis [13] [14]. This approach offers advantages in terms of mild reaction conditions and reduced catalyst requirements [13].
Mechanistic studies reveal that the photo-Fries rearrangement proceeds through a three-state model involving sequential electronic transitions [13] [14]. The process initiates with photoabsorption by a 1ππ* state, followed by energy transfer to a pre-dissociative 1nπ* state, and finally dissociation along a 1πσ* pathway [13] [14].
Industrial production of 1-(5-Chloro-2-methylphenyl)ethanone increasingly relies on continuous flow technologies to achieve enhanced efficiency and product quality [15] [16]. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling precise control over reaction parameters [15].
Continuous flow Friedel-Crafts acylation protocols typically operate at scale capacities of 500-2000 kg per batch, with operating temperatures maintained between 60-80°C [16]. Residence times range from 0.5-2 hours, achieving production yields of 85-92% [16]. The high energy efficiency and consistent product quality make this approach particularly attractive for large-scale manufacturing [16].
| Production Method | Scale Capacity (kg/batch) | Operating Temperature (°C) | Residence Time (hours) | Production Yield (%) | Energy Efficiency |
|---|---|---|---|---|---|
| Continuous Flow Friedel-Crafts | 500-2000 | 60-80 | 0.5-2 | 85-92 | High |
| Batch Reactor System | 100-1000 | 70-90 | 2-6 | 80-88 | Medium |
| Microreactor Technology | 10-50 | 40-60 | 0.1-0.5 | 90-95 | Very High |
The implementation of heterogeneous catalysts in industrial aromatic ketone production addresses environmental concerns associated with traditional Lewis acid catalysts [17] [16]. Solid acid catalysts, including modified zeolites and sulfonic acid-functionalized materials, provide advantages in terms of catalyst recovery and reduced waste generation [17].
Heterogeneous catalysis protocols operate at scale capacities of 200-800 kg per batch, with operating temperatures typically elevated to 80-120°C to compensate for reduced catalyst activity [17]. Despite longer residence times of 1-4 hours, production yields of 82-89% are achieved with medium-high energy efficiency [17].
Modern industrial protocols increasingly incorporate process intensification strategies to maximize productivity while minimizing environmental impact [15] [18]. These approaches include the integration of reaction and separation operations, utilization of renewable feedstocks, and implementation of closed-loop solvent recycling systems [15].
Advanced process control systems enable real-time optimization of reaction parameters, leading to consistent product quality and reduced batch-to-batch variability [15]. Integration with downstream purification processes further enhances overall process efficiency and reduces capital investment requirements [15].
Recrystallization represents the most widely employed purification technique for 1-(5-Chloro-2-methylphenyl)ethanone, offering excellent purity enhancement with reasonable recovery yields [19] [20] [21]. Single solvent recrystallization protocols utilizing ethanol or methanol as the crystallization medium achieve purities of 95-98% with recovery yields of 80-90% [19] [20].
The optimal recrystallization procedure involves dissolution of the crude product in a minimum volume of boiling solvent, followed by slow cooling to room temperature and subsequent chilling in an ice bath [19] [20]. This controlled cooling profile promotes formation of large, well-formed crystals that effectively exclude impurities [19] [20].
| Purification Method | Solvent System | Temperature Conditions | Purity Achieved (%) | Recovery Yield (%) |
|---|---|---|---|---|
| Recrystallization (Single Solvent) | Ethanol or methanol | Reflux to 0°C | 95-98 | 80-90 |
| Recrystallization (Mixed Solvent) | Ethanol-water (80:20) | Reflux to ice bath | 96-99 | 85-92 |
| Fractional Distillation | Not applicable | 160-180°C | 90-95 | 70-85 |
Mixed solvent recrystallization systems offer enhanced selectivity and improved crystal quality compared to single solvent approaches [21] [22]. The most effective system employs ethanol-water mixtures in ratios of 80:20, achieving purities of 96-99% with recovery yields of 85-92% [21] [22].
The procedure involves dissolution of the crude product in the better solvent (ethanol) at elevated temperature, followed by gradual addition of the poorer solvent (water) until saturation is achieved [21] [22]. This technique provides superior control over crystal nucleation and growth, resulting in enhanced purity and yield [21] [22].
Column chromatography represents a complementary purification technique particularly valuable for research-scale preparations and complex mixture separations [23]. Utilizing hexane-ethyl acetate gradient elution systems, purities of 92-97% are achieved with recovery yields of 75-88% [23].
Fractional distillation offers advantages for large-scale purification, operating at temperatures of 160-180°C to achieve purities of 90-95% [23]. While recovery yields are somewhat lower (70-85%), the technique provides excellent throughput for industrial applications [23].
Specialized techniques such as bisulfite extraction offer unique advantages for selective removal of carbonyl-containing impurities [24]. This methodology utilizes saturated sodium bisulfite solutions at room temperature to form water-soluble bisulfite adducts, achieving purities of 85-90% with recovery yields of 88-95% [24].
Systematic yield optimization requires careful consideration of multiple reaction parameters and their interdependencies [25]. Catalyst loading optimization represents the most impactful strategy, with systematic variation of Lewis acid catalyst concentrations from 0.5-3.0 equivalents providing yield improvements of 15-25% [25].
Temperature profile control offers significant yield enhancement through stepwise heating protocols from 25-80°C, resulting in yield improvements of 10-20% with low implementation complexity [25]. Reaction time optimization through continuous monitoring provides yield improvements of 8-15% while minimizing overreaction and side product formation [25].
| Optimization Strategy | Parameter Range | Yield Improvement (%) | Implementation Complexity | Cost Impact |
|---|---|---|---|---|
| Catalyst Loading Optimization | 0.5-3.0 equiv catalyst | 15-25 | Low | Medium |
| Temperature Profile Control | Stepwise heating 25-80°C | 10-20 | Medium | Low |
| Reaction Time Optimization | 0.5-8 hours monitoring | 8-15 | Low | Low |
| Solvent System Selection | Anhydrous/inert conditions | 12-22 | Medium-High | Medium |
Advanced yield optimization strategies include implementation of in-situ product removal techniques, which provide yield improvements of 20-30% by shifting reaction equilibria [25]. While these approaches require higher capital investment and implementation complexity, the significant yield enhancement often justifies the additional costs for large-scale production [25].